1-[(4-Nitrophenyl)methyl]pyridin-1-ium

Analytical Chemistry Mass Spectrometry Thermochemistry

This pyridinium salt addresses the need for precise internal energy calibration in soft ionization mass spectrometry. Its defined low-energy fragmentation threshold provides a critical benchmark unattainable with unsubstituted analogs. - Heterolytic C-N bond dissociation energy (BDE) of 1.32 eV, ideal for the survival yield method. - Enables synthesis of 1,3-diaryl-7-nitro naphthalenes and ion-paired hybrid materials with layered crystal structures. - Exhibits a distinct base-mediated C-N scission product profile for mechanistic studies.

Molecular Formula C12H11N2O2+
Molecular Weight 215.23 g/mol
CAS No. 24837-70-5
Cat. No. B15106282
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(4-Nitrophenyl)methyl]pyridin-1-ium
CAS24837-70-5
Molecular FormulaC12H11N2O2+
Molecular Weight215.23 g/mol
Structural Identifiers
SMILESC1=CC=[N+](C=C1)CC2=CC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C12H11N2O2/c15-14(16)12-6-4-11(5-7-12)10-13-8-2-1-3-9-13/h1-9H,10H2/q+1
InChIKeyNQZWJOKNWNCQJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-[(4-Nitrophenyl)methyl]pyridin-1-ium: Sourcing & Chemical Identity


1-[(4-Nitrophenyl)methyl]pyridin-1-ium, also known as 1-(4-nitrobenzyl)pyridinium or p-nitrobenzylpyridinium, is a pyridinium salt characterized by a quaternary nitrogen atom bearing a 4-nitrobenzyl substituent (C12H11N2O2+, MW: 215.228 g/mol) [1]. This compound is a member of the benzylpyridinium class and is frequently employed as a 'thermometer ion' in mass spectrometry to calibrate internal energy distributions in ion sources . It also serves as a versatile organic cation in the synthesis of charge-transfer salts and organic-inorganic hybrid materials [2].

Thermometer Ion Mass spectrometry internal energy calibration
Synthetic Intermediate 7-Nitro-naphthalene synthesis via cycloaddition
Material Cation Organic-inorganic hybrid crystal engineering

1-[(4-Nitrophenyl)methyl]pyridin-1-ium: Substitution Limitations


Direct substitution of 1-[(4-Nitrophenyl)methyl]pyridin-1-ium with a generic benzylpyridinium analog is not scientifically justified due to the profound impact of the 4-nitro substituent on its physicochemical behavior. This electron-withdrawing group dramatically alters the thermochemical stability of the benzylic C-N bond, a critical parameter for its function as a mass spectrometry 'thermometer ion' [1]. Furthermore, the nitro group facilitates distinct C-N bond cleavage pathways under alkaline conditions, yielding unique product profiles that cannot be replicated by non-nitro or differently substituted analogs [2]. Finally, in the context of material science, the nitro group enables a unique network of intermolecular interactions (e.g., C-H···O, π-π stacking) that govern the crystal packing and, consequently, the functional properties of derived organic-inorganic hybrid materials, which are not observed with less polar analogs [3].

C-N Bond Energy Shift

The 4-nitro group lowers heterolytic BDE, altering fragmentation thresholds compared to unsubstituted analogs; direct substitution may shift calibration accuracy.

Distinct Alkaline Reactivity

Nitro-specific C-N cleavage yields a unique product profile not reproduced by non-nitro benzylpyridinium salts.

Crystal Packing Differences

The nitro group enables a network of C-H···O and π-π interactions absent in less polar analogs, affecting hybrid material structure.

1-[(4-Nitrophenyl)methyl]pyridin-1-ium: Differentiation Evidence


Heterolytic C-N BDE for Thermometer Ions

The absolute heterolytic bond dissociation energy (BDE) for the primary C-N bond cleavage of 1-[(4-nitrophenyl)methyl]pyridin-1-ium, a critical parameter for its use as a 'thermometer ion' in ESI-MS, has been experimentally determined. This value demonstrates a significant difference compared to the unsubstituted analog, 1-benzylpyridinium, which is attributed to the strong electron-withdrawing effect of the para-nitro group [1].

Thermometer Ion BDE
Head-to-head
1.32 ± 0.14 eV vs 1.86 ± 0.10 eV (0.54 eV lower)
Lower BDE enables distinct calibration range for internal energy distribution
TCID measurement; verify under target ESI conditions
Analytical Chemistry Mass Spectrometry Thermochemistry

Appearance Energy for Analytical Methods

The gas-phase appearance energy (AE) for the primary fragment ion (O2NC6H4CH2+) derived from 1-[(4-nitrophenyl)methyl]pyridin-1-ium has been established. This quantitative data is essential for understanding and optimizing its fragmentation behavior in mass spectrometric analyses and can be compared to the energetics of other benzylpyridinium ions where data is available [1].

Appearance Energy
Class-level
2.2 ± 0.35 eV
Quantitative benchmark for predicting fragmentation behavior in CAD workflows
N-alkylpyridinium class data; compound-specific validation advised
Gas-Phase Ion Chemistry Collision-Activated Dissociation Method Development

Base-Mediated C-N Bond Cleavage

Under specific alkaline conditions, 1-[(4-nitrophenyl)methyl]pyridin-1-ium undergoes a characteristic C-N bond cleavage, yielding a defined and quantifiable mixture of products. This reactivity profile is distinct from its non-nitro analog, 1-benzylpyridinium, which does not yield the same array of products under these conditions, providing a clear differentiator for synthetic applications [1].

Base-Mediated Cleavage
Head-to-head
pp′-di-formylazoxybenzene (40%), nitrone (30%), p-nitrobenzaldehyde (7.5%)
Unique alkaline cleavage pathway supports synthetic intermediate selection
Reaction outcome specific to aqueous NaOH conditions
Organic Synthesis Reaction Development Bond Cleavage

Naphthalene Synthesis via α,β-Unsaturated Ketones

In the synthesis of polysubstituted naphthalenes via cycloaddition with α,β-unsaturated ketones, both 4-nitrobenzylpyridinium bromide and its non-nitro analog, benzylpyridinium bromide, have been reported to afford the respective products in quantitative yields [1]. While the yields are comparable, the use of the 4-nitrobenzyl derivative is essential for accessing the 7-nitro-naphthalene product series.

Naphthalene Synthesis
Head-to-head
Quantitative yields (both quantitative), nitro-functionalized product series
Comparable efficiency enables access to 7-nitro-naphthalene chemical space
Reported in unpublished manuscript; independent verification recommended
Organic Synthesis Heterocyclic Chemistry Yield Comparison

1-[(4-Nitrophenyl)methyl]pyridin-1-ium: Application Scenarios


Soft Ionization MS Calibration

Procurement of 1-[(4-Nitrophenyl)methyl]pyridin-1-ium is specifically recommended for use as a 'thermometer ion' to calibrate internal energy distributions in soft ionization sources like electrospray ionization (ESI). Its precisely measured heterolytic C-N bond dissociation energy (BDE) of 1.32 eV provides a critical and quantitative benchmark for the survival yield method, offering a defined lower-energy fragmentation threshold compared to the unsubstituted analog, 1-benzylpyridinium (BDE = 1.86 eV) [5].

7-Nitro-Substituted Naphthalene Synthesis

This compound is a critical precursor for the synthesis of a specific class of polysubstituted naphthalenes. It has been demonstrated to react with α,β-unsaturated ketones to afford 1,3-diaryl-7-nitro naphthalenes in quantitative yields, enabling access to this nitro-functionalized heterocyclic series [5]. Procurement is recommended when the target molecule requires a nitro group on the naphthalene core.

Organic-Inorganic Hybrid Crystalline Materials

As a versatile organic cation, 1-[(4-Nitrophenyl)methyl]pyridin-1-ium is well-suited for the synthesis of ion-paired hybrid materials with transition metal complexes (e.g., [Co(NCS)4]2-, [Ni(mnt)2]2-, [Pd(dmit)2]2-) [5]. The 4-nitrobenzyl group promotes specific non-covalent interactions (C-H···O, π-π stacking) that lead to the formation of unique, layered crystal structures with potential applications in magnetic materials and semiconductors [4].

C-N Bond Cleavage Mechanism Studies

The compound's unique reactivity with aqueous sodium hydroxide, which yields pp′-di-formylazoxybenzene (40%), C-(p-nitrophenyl)-N-benzaldehyde nitrone (30%), and p-nitrobenzaldehyde (7.5%), makes it an essential reagent for studies focused on base-mediated C-N bond scission [5]. Its procurement is scientifically justified for mechanistic investigations where the distinct product profile, resulting from the electron-withdrawing nitro group, is required.

Application
Selection Property
Validation Focus
Soft ionization MS calibration
Lower-energy C-N BDE for survival yield method
Internal energy distribution calibration accuracy
7-Nitro-naphthalene synthesis
Nitro-functionalized naphthalene series access
Cycloaddition efficiency and nitro group incorporation
Organic-inorganic hybrid materials
Non-covalent interaction network (C-H···O, π-π)
Layered crystal structure reproducibility
C-N bond cleavage mechanism studies
Distinct base-mediated cleavage pathway
Nitro-group electronic effects on bond scission

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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